molecular formula C14H24O4 B14674385 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol CAS No. 38968-69-3

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol

Katalognummer: B14674385
CAS-Nummer: 38968-69-3
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: LFJQIUZAAGEJRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,15-Dioxadispiro[525~9~2~6~]hexadecane-8,16-diol is a complex organic compound characterized by its unique spirocyclic structure This compound contains two spiro-connected rings, which contribute to its distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The spirocyclic structure also contributes to its unique properties and potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.

    7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: A related compound with additional oxygen atoms in the structure.

Uniqueness

7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol is unique due to its specific arrangement of spirocyclic rings and hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

38968-69-3

Molekularformel

C14H24O4

Molekulargewicht

256.34 g/mol

IUPAC-Name

8,16-dioxadispiro[5.2.59.26]hexadecane-7,15-diol

InChI

InChI=1S/C14H24O4/c15-11-13(7-3-1-4-8-13)17-12(16)14(18-11)9-5-2-6-10-14/h11-12,15-16H,1-10H2

InChI-Schlüssel

LFJQIUZAAGEJRZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(OC3(CCCCC3)C(O2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.